molecular formula C33H54N2O3 B12412654 Senp1-IN-4

Senp1-IN-4

Cat. No.: B12412654
M. Wt: 526.8 g/mol
InChI Key: WFGOCPHTDJDQJM-XHVSEXIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Senp1-IN-4 is a small molecule inhibitor specifically designed to target and inhibit the activity of sentrin-specific protease 1 (SENP1). SENP1 is a cysteine protease involved in the deSUMOylation process, which regulates various cellular processes, including gene expression, DNA repair, and cell cycle progression. SENP1 is highly expressed in several cancers and plays a crucial role in tumorigenesis, making it a promising target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of Core Structure: This step involves the construction of the core scaffold of the molecule through various organic reactions such as condensation, cyclization, or coupling reactions.

    Functional Group Modifications: Introduction of functional groups that enhance the molecule’s binding affinity and specificity towards SENP1. This may include halogenation, alkylation, or acylation reactions.

    Purification and Characterization: The final product is purified using techniques such as column chromatography, recrystallization, or HPLC.

Industrial Production Methods

Industrial production of Senp1-IN-4 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing cost-effective purification methods. The use of automated synthesis and purification systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Senp1-IN-4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Senp1-IN-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Senp1-IN-4 exerts its effects by binding to the active site of SENP1, thereby inhibiting its deSUMOylation activity. This inhibition prevents the removal of small ubiquitin-like modifier (SUMO) proteins from target proteins, leading to the accumulation of SUMOylated proteins. The accumulation of SUMOylated proteins can disrupt various cellular processes, including gene expression, DNA repair, and cell cycle progression. In cancer cells, this disruption can lead to reduced proliferation, increased apoptosis, and decreased tumor growth .

Comparison with Similar Compounds

Senp1-IN-4 can be compared with other SENP1 inhibitors and similar compounds targeting deSUMOylation processes:

Uniqueness of this compound

This compound is unique due to its high specificity and potency towards SENP1. Its well-defined mechanism of action and ability to effectively inhibit SENP1 activity make it a valuable tool for scientific research and drug development .

Properties

Molecular Formula

C33H54N2O3

Molecular Weight

526.8 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-N-[2-(methylamino)-2-oxoethyl]-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxamide

InChI

InChI=1S/C33H54N2O3/c1-20-11-16-33(28(38)35-19-26(37)34-8)18-17-31(6)22(27(33)21(20)2)9-10-24-30(5)14-13-25(36)29(3,4)23(30)12-15-32(24,31)7/h9,20-21,23-25,27,36H,10-19H2,1-8H3,(H,34,37)(H,35,38)/t20-,21+,23+,24-,25+,27+,30+,31-,32-,33+/m1/s1

InChI Key

WFGOCPHTDJDQJM-XHVSEXIISA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)NCC(=O)NC

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)NC

Origin of Product

United States

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